2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
CAS No.: 37526-68-4
Cat. No.: VC8414893
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37526-68-4 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 7-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13) |
| Standard InChI Key | LFDYHVHOUPBVDP-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)CC2=C1C=CC(=C2)O |
| Canonical SMILES | C1CNC(=O)CC2=C1C=CC(=C2)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- features a benzazepine core—a seven-membered azepine ring fused to a benzene moiety. The 8-hydroxy substituent distinguishes it from related derivatives, such as 7,8-dimethoxy analogs . Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 191.23 g/mol
-
IUPAC Name: 8-Hydroxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
The hydroxy group at position 8 enhances polarity compared to methoxy-substituted analogs, influencing solubility and reactivity .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 240–245 °C (predicted) |
| Boiling Point | 420 ± 50 °C (estimated) |
| Solubility | DMSO > Chloroform |
| LogP (Partition Coefficient) | 1.05 (predicted) |
| pKa | 9.8 (phenolic OH) |
The hydroxy group contributes to hydrogen bonding, increasing solubility in polar aprotic solvents like DMSO .
Synthetic Methodologies
Cyclization of Aminobenzene Precursors
A common approach involves cyclizing 2-aminophenylpropanamide derivatives under acidic conditions. For example, condensation of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline with phosgene yields the benzazepinone core .
Hydroxylation of Methoxy Derivatives
Selective demethylation of 7,8-dimethoxy analogs (e.g., using BBr₃ in dichloromethane) can produce the 8-hydroxy derivative. This method preserves the benzazepine skeleton while introducing the hydroxy group.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis by optimizing:
| Compound | EC₅₀ (µM) | Target Pathway |
|---|---|---|
| 8-Hydroxy-benzazepinone | 18 | Caspase-3 Activation |
| 7,8-Dimethoxy analog | 45 | ROS Generation |
Anti-inflammatory Effects
In murine macrophages, the compound reduces TNF-α production by 62% at 10 µM, outperforming indomethacin (48% reduction) .
Pharmacokinetics and Toxicity
Absorption and Metabolism
-
Bioavailability: 58% (oral, rat model)
-
Metabolic Pathways: Glucuronidation (65%), CYP2D6-mediated oxidation (30%)
-
Half-Life: 3.2 hours (plasma)
Toxicity Profile
| Parameter | Value |
|---|---|
| LD₅₀ (oral, mice) | 420 mg/kg |
| Hepatotoxicity | Mild (ALT ↑ 1.5× control) |
| Mutagenicity (Ames Test) | Negative |
Comparative Analysis with Structural Analogs
7,8-Dimethoxy Derivatives
-
Receptor Selectivity: Preferential 5-HT₂A over D₂ (8-hydroxy analog favors D₂)
3-Chloropropyl-Substituted Analogs
-
Synthetic Flexibility: Chlorine permits nucleophilic substitutions (e.g., azide formation)
-
Bioactivity: Reduced CNS penetration due to higher hydrophobicity
Research Challenges and Future Directions
Synthetic Optimization
-
Challenge: Low yield in hydroxylation steps (<50% in batch reactors)
-
Solution: Photocatalytic demethylation using TiO₂ nanoparticles (pilot yields: 68%)
Targeted Drug Delivery
Liposomal encapsulation improves brain bioavailability to 72% in primates, addressing blood-brain barrier limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume